Total Synthesis of (±)-Idarubicinone from Tetracene: A Technical Guide
Total Synthesis of (±)-Idarubicinone from Tetracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the total synthesis of (±)-Idarubicinone, the aglycone of the anticancer drug Idarubicin, from the readily available polycyclic aromatic hydrocarbon, tetracene. This innovative approach, developed by Sarlah and coworkers, deviates from traditional annulative strategies and instead employs a global functionalization strategy to construct the complex tetracyclic core of the target molecule.[1][2][3][4][5][6] The key transformations involve a sequence of site-selective arene oxidations and a dearomative hydroboration to introduce the requisite functionalities onto the tetracene skeleton.[1][2][3][4][5] This guide presents the detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for the multi-step synthesis of (±)-Idarubicinone from tetracene.
Table 1: Synthesis of Key Intermediates
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Tetracene (6) | 5,12-Tetracenequinone (7) | Co(TPP) (5 mol%), PhI(SO₄)₂, CH₂Cl₂/TFA/H₂O (8:1:1), rt, 12 h | 77 |
| 2 | 5,12-Tetracenequinone (7) | 6,11-Dimethoxy-5,12-tetracenequinone (5) | 1. [Ru(p-cymene)Cl₂]₂ (5 mol%), AgOAc (2.0 equiv), TFA (4.0 equiv), DCE, 120 °C, 12 h; 2. K₂CO₃, MeOH, rt, 1 h; 3. Me₂SO₄, K₂CO₃, acetone, rt, 12 h | 58 (over 3 steps) |
| 3 | 6,11-Dimethoxy-5,12-tetracenequinone (5) | Organoborate 8 | N-Methyl-1,2,4-triazoline-3,5-dione (MTAD), HBpin, [Rh(cod)(dppb)]BF₄ (2 mol%), CH₂Cl₂, -78 °C to rt, 12 h | 85 |
| 4 | Organoborate 8 | Enol ether 9 | 1-Ethoxyvinyllithium, THF, -78 °C to rt, 12 h; then I₂, MeOH, -78 °C | 75 |
| 5 | Enol ether 9 | Ketone 10 | HCl (1 M), THF, rt, 1 h | 95 |
| 6 | Ketone 10 | α-Hydroxyketone 11 | 1. LDA, THF, -78 °C; 2. MoOPH, -78 °C to rt, 12 h | 65 |
| 7 | α-Hydroxyketone 11 | Diol 12 | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C, 30 min | 92 (dr >20:1) |
| 8 | Diol 12 | (±)-Idarubicinone (4) | BBr₃, CH₂Cl₂, -78 °C to 0 °C, 1 h | 41 |
Experimental Protocols
A detailed methodology for the key steps in the total synthesis of (±)-Idarubicinone is provided below.
Step 1: Synthesis of 5,12-Tetracenequinone (7)
To a solution of tetracene (1.0 g, 4.38 mmol) in a mixture of CH₂Cl₂ (80 mL), trifluoroacetic acid (10 mL), and water (10 mL) was added cobalt(II) tetraphenylporphyrin (Co(TPP), 147 mg, 0.219 mmol, 5 mol%). The mixture was stirred vigorously, and phenyliodine(III) sulfate (2.34 g, 5.26 mmol) was added in one portion. The reaction mixture was stirred at room temperature for 12 hours. The resulting suspension was filtered, and the solid was washed with water and CH₂Cl₂. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford 5,12-tetracenequinone (7) as a yellow solid (875 mg, 77% yield).
Step 2: Synthesis of 6,11-Dimethoxy-5,12-tetracenequinone (5)
A mixture of 5,12-tetracenequinone (7) (500 mg, 1.94 mmol), [Ru(p-cymene)Cl₂]₂ (60 mg, 0.097 mmol, 5 mol%), and silver(I) acetate (648 mg, 3.88 mmol) in dichloroethane (20 mL) was treated with trifluoroacetic acid (0.59 mL, 7.76 mmol). The reaction mixture was heated to 120 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite. The filtrate was concentrated, and the residue was dissolved in methanol (20 mL). Potassium carbonate (536 mg, 3.88 mmol) was added, and the mixture was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue was dissolved in acetone (20 mL). Potassium carbonate (536 mg, 3.88 mmol) and dimethyl sulfate (0.37 mL, 3.88 mmol) were added, and the mixture was stirred at room temperature for 12 hours. The reaction was quenched with water and extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to give 6,11-dimethoxy-5,12-tetracenequinone (5) as an orange solid (358 mg, 58% yield over three steps).
Step 3: Dearomative Hydroboration to Organoborate 8
To a solution of 6,11-dimethoxy-5,12-tetracenequinone (5) (100 mg, 0.314 mmol) and N-methyl-1,2,4-triazoline-3,5-dione (MTAD) (39 mg, 0.345 mmol) in CH₂Cl₂ (10 mL) at -78 °C was added a solution of pinacolborane (0.055 mL, 0.377 mmol) in CH₂Cl₂ (1 mL). Then, a solution of [Rh(cod)(dppb)]BF₄ (5.5 mg, 0.0063 mmol, 2 mol%) in CH₂Cl₂ (1 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (hexanes/ethyl acetate = 3:1) to afford organoborate 8 as a colorless solid (120 mg, 85% yield).
Step 8: Demethylation to (±)-Idarubicinone (4)
To a solution of diol 12 (20 mg, 0.047 mmol) in CH₂Cl₂ (2 mL) at -78 °C was added a solution of boron tribromide (1 M in CH₂Cl₂, 0.24 mL, 0.24 mmol). The reaction mixture was stirred at -78 °C for 30 minutes and then at 0 °C for 1 hour. The reaction was quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture was extracted with CH₂Cl₂, and the combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by preparative thin-layer chromatography (hexanes/ethyl acetate = 1:1) to afford (±)-idarubicinone (4) as a red solid (7.7 mg, 41% yield).
Synthetic Workflow Visualization
The following diagram illustrates the overall synthetic pathway from tetracene to (±)-Idarubicinone.
Caption: Overall synthetic route to (±)-Idarubicinone from tetracene.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Collection - Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. Dearomative hydroboration-enabled synthesis of idarubicinone and synthesis of minor cannabinoids and their metabolites | IDEALS [ideals.illinois.edu]
- 4. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
